molecular formula C11H16N2 B1429188 2-Methyl-5-(piperidin-4-yl)pyridine CAS No. 1137950-06-1

2-Methyl-5-(piperidin-4-yl)pyridine

Cat. No. B1429188
M. Wt: 176.26 g/mol
InChI Key: SJBKQLWBVLXJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Scientific Research Applications

  • Synthetic Applications :

    • 2-Methyl-5-(piperidin-4-yl)pyridine has been utilized in the synthesis of various heterocyclic compounds. A study by Zhang et al. (2020) describes an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings. This method holds potential for applications in organic synthesis.
  • Applications in Drug Development :

    • This compound has been involved in the development of novel pharmaceuticals. For instance, Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors, indicating its potential in antidepressant drug development.
  • Materials Chemistry :

    • In materials chemistry, research by Li et al. (2015) focused on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers, showcasing its application in the field of crystal engineering and luminescent properties.
  • Corrosion Inhibition Studies :

    • A study by Kaya et al. (2016) demonstrated the utility of piperidine derivatives in corrosion inhibition, indicating the potential of 2-Methyl-5-(piperidin-4-yl)pyridine in protective coatings and materials science.
  • Analytical and Structural Chemistry :

    • The compound has also found use in analytical and structural chemistry. For example, Khrustalev et al. (2008) investigated the oxidation of pyridine series under microwave irradiation, emphasizing its role in the synthesis of nitrogen heterocycles.
  • Cancer Research and Therapeutics :

    • In cancer research, compounds derived from 2-Methyl-5-(piperidin-4-yl)pyridine have been studied for their potential therapeutic applications. The study by Kambappa et al. (2017) on the synthesis, anti-angiogenic, and DNA cleavage studies of novel derivatives showcases its relevance in the development of anticancer agents.

Safety And Hazards

Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, harmful if swallowed, in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-methyl-5-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBKQLWBVLXJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(piperidin-4-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(piperidin-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(piperidin-4-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(piperidin-4-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(piperidin-4-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(piperidin-4-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(piperidin-4-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.